molecular formula C23H25ClN4O3S B2584959 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 868213-48-3

3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B2584959
CAS No.: 868213-48-3
M. Wt: 472.99
InChI Key: PHQYEMLNGICAEI-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 4-chlorophenyl group at position 5 of the triazole ring and a 4-methoxyphenyl group at position 2. The molecule also includes a sulfanyl linker bridging the triazole core to a propanamide moiety, with the amide nitrogen substituted by a tetrahydrofuran-2-ylmethyl group. The tetrahydrofuran substituent may enhance solubility and bioavailability compared to simpler alkyl chains .

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-30-18-10-6-15(7-11-18)20(13-21(29)25-14-19-3-2-12-31-19)32-23-26-22(27-28-23)16-4-8-17(24)9-5-16/h4-11,19-20H,2-3,12-14H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQYEMLNGICAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCC2CCCO2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide is a complex organic molecule featuring a triazole ring system and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Component Description
Triazole Ring A five-membered ring containing three nitrogen atoms, known for diverse biological activities.
Chlorophenyl Group Enhances binding affinity and may influence pharmacokinetics.
Methoxyphenyl Group Contributes to solubility and potential interactions with biological targets.
Tetrahydrofuran moiety Affects the compound's spatial configuration and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Antifungal Properties

Similar to other triazoles, this compound may inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Studies have shown that triazole derivatives can effectively combat common fungal pathogens such as Candida and Aspergillus species.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of triazole-based compounds. The unique structure of this compound has been associated with selective cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The presence of various functional groups allows for interaction with cellular receptors, altering signaling pathways.
  • Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study 1 : A series of triazole derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects (MIC values ranging from 0.5 to 5 μg/mL).
  • Study 2 : Investigation into the anticancer effects revealed that a related compound exhibited IC50 values as low as 10 μM against breast cancer cell lines, indicating potent cytotoxicity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole derivatives with sulfanyl-acetamide or propanamide side chains. Key structural analogs include:

Compound Name Substituents (Triazole Core) Key Modifications Bioactivity/Notes Reference
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-(4-methylphenyl), 5-(4-chlorophenyl) Acetamide chain with 3-methylphenyl group Higher melting point (176–177°C) suggests enhanced crystallinity
2-(((5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole (6r) 4-(4-methoxyphenyl), 5-(4-chlorophenyl) Benzo[d]thiazole substituent on sulfanyl linker 91% yield; tested for leukotriene biosynthesis inhibition
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole core (vs. triazole) Tetrazole replaces triazole; 4-fluorophenyl amide Lower molecular weight (341.34 g/mol) may improve pharmacokinetics
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N,N-diethyl-propanamide Thiazole core (vs. triazole) Diethylamide substitution Structural simplicity but reduced target specificity

Key Observations :

  • Triazole vs. Tetrazole/Thiazole Cores : The 1,2,4-triazole core (as in the target compound) is associated with higher metabolic stability compared to tetrazole or thiazole derivatives, which may undergo faster degradation .
  • In contrast, 4-methylphenyl (as in ) offers steric bulk but reduced polarity.
  • Amide Chain Variations : The tetrahydrofuran-2-ylmethyl group in the target compound introduces chirality and oxygen-based hydrogen bonding, which may improve membrane permeability compared to benzo[d]thiazole (6r) or simple aryl amides .
Pharmacological and Physicochemical Properties
  • Bioactivity : Triazole derivatives with 4-chlorophenyl groups (e.g., 6r in ) show selective inhibition of 5-lipoxygenase-activating protein (FLAP), a key target in anti-inflammatory drug design. The tetrahydrofuran group may further modulate FLAP binding through conformational flexibility.
  • Solubility and LogP : The target compound’s molecular weight (~480 g/mol estimated) and logP (~3.5 predicted) are comparable to 6r (melting point 176–177°C, ), but the tetrahydrofuran substituent may reduce crystallinity, enhancing solubility in polar solvents .
  • Gene Expression Profiles: highlights that structurally similar compounds (Tanimoto Coefficient >0.85) share gene expression profiles only 20% of the time, suggesting that minor substituent changes (e.g., tetrahydrofuran vs. benzo[d]thiazole) could drastically alter biological responses .
Challenges and Limitations
  • SAR Complexity : While the 4-chlorophenyl and 4-methoxyphenyl groups are common in anti-inflammatory agents (), their synergy with the tetrahydrofuran-2-ylmethyl group remains unvalidated in vivo.
  • Synthetic Scalability : Multi-step synthesis (as in ) may limit large-scale production due to moderate yields (e.g., 67–93% in ).

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The compound’s synthesis involves multi-step protocols, typically starting with the formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions . Key steps include:

  • Thiolation : Introducing the sulfanyl group using reagents like Lawesson’s reagent or phosphorus pentasulfide.
  • Amide Coupling : Employing carbodiimide-based coupling agents (e.g., HBTU, DCC) to attach the tetrahydrofuran-methyl moiety to the propanamide backbone .
    Optimization Tips :
  • Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation.
  • Adjust stoichiometry (1.2–1.5 equivalents of nucleophilic components) to drive reactions to completion .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

  • X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry using programs like SHELXL for refinement . For example, highlights SHELXL’s robustness in handling twinned or high-resolution data.
  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent integration (e.g., distinguishing methoxy vs. chloro-phenyl environments) and NOESY for spatial proximity analysis .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (±5 ppm error tolerance) .

Advanced: How can computational modeling predict this compound’s reactivity or biological interactions?

Answer:

  • Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model electron density maps, identifying nucleophilic/electrophilic sites for substitution reactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., kinase enzymes). highlights triazole derivatives’ similarity to known bioactive scaffolds, guiding SAR studies .
  • Reaction Path Search : Apply ab initio methods (e.g., Gaussian) to explore transition states and optimize synthetic routes computationally before lab validation .

Advanced: How to resolve contradictions between experimental and theoretical spectroscopic data?

Answer:

  • Dynamic Effects : NMR chemical shifts may deviate from DFT predictions due to solvent polarity or temperature. Re-run calculations with implicit solvent models (e.g., PCM) .
  • Crystallographic Disorder : Use SQUEEZE in PLATON to model unresolved electron density in X-ray structures, especially for flexible tetrahydrofuran groups .
  • Cross-Validation : Compare IR stretching frequencies (e.g., C=O at ~1680 cm1^{-1}) with computed vibrational spectra to confirm functional group assignments .

Advanced: What mechanistic insights explain unexpected byproducts during sulfanyl group installation?

Answer:

  • Competitive Oxidation : The sulfanyl (-S-) group may oxidize to sulfoxide (-SO-) or sulfone (-SO2_2-) under aerobic conditions. Monitor reactions under inert atmosphere and add antioxidants (e.g., BHT) .
  • Thiol-Disulfide Exchange : Use excess alkylating agents (e.g., methyl iodide) to prevent disulfide formation. Confirm purity via LC-MS .
  • Steric Hindrance : Bulky substituents (e.g., tetrahydrofuran-methyl) may slow thiolation. Switch to polar aprotic solvents (e.g., DMSO) to enhance reactivity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Answer:

  • Analog Synthesis : Modify the triazole’s substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test against biological targets (e.g., cancer cell lines) .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bonds from the sulfonyl group) .
  • Data Correlation : Plot IC50_{50} values against electronic parameters (Hammett σ) or lipophilicity (logP) to derive predictive models .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H313/H333 risks) .
  • Ventilation : Use fume hoods due to potential inhalation hazards (P305+P351+P338) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What challenges arise in refining crystallographic data for this compound?

Answer:

  • Disorder in Flexible Groups : The tetrahydrofuran ring may exhibit conformational disorder. Apply restraints (DFIX, SIMU) in SHELXL to stabilize refinement .
  • Twinned Crystals : Use TWINABS to scale data from non-merohedral twins. notes SHELX’s capability to handle such cases .
  • Weak Diffraction : Optimize crystal growth via slow evaporation in mixed solvents (e.g., CHCl3_3/MeOH) to improve crystal quality .

Advanced: How to develop validated HPLC methods for purity analysis?

Answer:

  • Column Selection : Use C18 columns (150 mm × 4.6 mm, 5 µm) with mobile phases like acetonitrile/0.1% TFA in water (gradient: 50–90% ACN over 15 min) .
  • Detection : Set UV wavelength to 254 nm (aromatic absorption) and validate method precision (RSD <2% for retention time) .
  • Forced Degradation : Expose the compound to heat, light, and pH extremes to identify degradation products and confirm method specificity .

Advanced: Can AI-driven platforms accelerate property prediction or reaction optimization?

Answer:

  • COMSOL Multiphysics Integration : Model diffusion-limited reactions in silico to optimize stirring rates or solvent ratios .
  • Machine Learning : Train models on PubChem data to predict solubility or logP. highlights ICReDD’s success in reducing trial-and-error experimentation .
  • Automated Workflows : Use robotic liquid handlers paired with AI to screen reaction conditions (e.g., temperature, catalyst loading) in high-throughput arrays .

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